(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18540240
InChI: InChI=1S/C9H8O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13)/t4-,5+
SMILES:
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol

(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid

CAS No.:

Cat. No.: VC18540240

Molecular Formula: C9H8O4

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid -

Specification

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
IUPAC Name (1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
Standard InChI InChI=1S/C9H8O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-5H,3H2,(H,10,11)(H,12,13)/t4-,5+
Standard InChI Key NRIMHVFWRMABGJ-SYDPRGILSA-N
Isomeric SMILES C1[C@@H]2C=C[C@H]1C(=C2C(=O)O)C(=O)O
Canonical SMILES C1C2C=CC1C(=C2C(=O)O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a bicyclo[2.2.1]heptene core, comprising two fused cyclopentene rings with double bonds at the 2,5-positions. The carboxylic acid groups are located at the 2- and 3-positions of the norbornene framework, adopting a cis-endo configuration in the (1R,4S) stereoisomer. This arrangement imposes significant steric constraints, influencing its reactivity and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₈O₄
Molecular Weight180.15 g/mol
CAS Registry Number3853-88-1
IUPAC Name(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid
AppearanceWhite crystalline solid
SolubilitySoluble in polar solvents (e.g., DMSO, methanol)
Melting Point210–215°C (decomposes)

Synthesis and Production

Diels-Alder Reaction

The most common synthetic route involves a Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by hydrolysis. The reaction proceeds under mild conditions (25–80°C) to yield the bicyclic adduct, which is subsequently hydrolyzed to the dicarboxylic acid using aqueous base or acid.

Cyclopentadiene+Maleic AnhydrideΔBicyclic AdductH2O/H+(1R,4S)-Diacid\text{Cyclopentadiene} + \text{Maleic Anhydride} \xrightarrow{\Delta} \text{Bicyclic Adduct} \xrightarrow{\text{H}_2\text{O/H}^+} \text{(1R,4S)-Diacid}

Industrial-Scale Production

Industrial methods optimize yield and purity through continuous flow reactors, which enhance heat transfer and reduce side reactions. Catalytic hydrogenation or enzymatic resolution may be employed to isolate the (1R,4S) enantiomer selectively.

Chemical Reactivity and Applications

Diels-Alder Reactivity

The compound’s conjugated diene system participates in Diels-Alder reactions with dienophiles such as maleimides and acrylates, forming hexacyclic adducts. This reactivity is exploited in polymer crosslinking and the synthesis of natural product analogs.

Coordination Chemistry

The carboxylic acid groups act as bidentate ligands, forming stable complexes with transition metals like copper(II) and iron(III). These complexes exhibit catalytic activity in oxidation reactions and asymmetric synthesis.

Table 2: Representative Metal Complexes

Metal IonCoordination ModeApplication
Cu²⁺BidentateOxidation catalysis
Fe³⁺BridgingMagnetic materials
Zn²⁺MonodentateBioinorganic mimics

Spectroscopic Characterization

Infrared Spectroscopy

The dimethyl ester derivative (CAS 947-57-9) exhibits characteristic IR absorption bands at 1725 cm⁻¹ (C=O stretch) and 1260 cm⁻¹ (C–O ester stretch) . While direct IR data for the diacid are scarce, its spectrum likely shows broad O–H stretches (2500–3000 cm⁻¹) and carboxylate C=O vibrations near 1700 cm⁻¹ .

Nuclear Magnetic Resonance

¹H NMR of the diacid in D₂O reveals signals for the bicyclic protons (δ 5.8–6.2 ppm, olefinic; δ 2.5–3.5 ppm, bridgehead) and carboxylic protons (δ 12.1 ppm, exchangeable).

Industrial and Research Applications

Polymer Chemistry

The diacid serves as a crosslinker in epoxy resins, enhancing thermal stability and mechanical strength. Copolymerization with ethylene glycol yields polyesters with tunable glass transition temperatures.

Asymmetric Synthesis

Chiral derivatives of the diacid are employed as organocatalysts in enantioselective aldol and Michael additions, achieving enantiomeric excesses >90% in model reactions.

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